
2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (DAMBP) is an organic compound with a wide range of biological applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects. It is used in scientific research for its ability to modulate the activity of certain enzymes and proteins. DAMBP has been studied for its potential medical applications, including its ability to fight infection and cancer.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- Antitumor Properties : A study by Grivsky et al. (1980) described the synthesis of a compound similar to 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone, highlighting its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats.
Enzyme Inhibition and Antitumor Agents
Dual Inhibition of Key Enzymes : Gangjee et al. (2000) designed a compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, positioning it as an effective antitumor agent [Gangjee et al., 2000].
Design of Nonclassical Antifolates : Another study by Gangjee et al. (2007) synthesized nonclassical analogues of pyrimidinone derivatives as potential inhibitors of dihydrofolate reductase, demonstrating efficacy in treating opportunistic infections in immunocompromised patients.
Synthesis and Biological Activities
- Biological Activity of Analogues : A study by Su et al. (1986) synthesized analogues of 2,4-diaminopyrimidines, including pyrimidinones, demonstrating significant anticancer activity in vitro and in vivo.
Complex Formation and Protein Binding
- Human Serum Protein Binding : Gonçalves et al. (2013) explored the synthesis of pyrimidinone derivatives and their stable complex formation with V(IV)O2+, as well as their interaction with human plasma proteins like transferrin and albumin, indicating potential for drug transport in blood plasma conditions [Gonçalves et al., 2013].
Effect on Tumor Cells and Dihydrofolate Reductase
- Growth Inhibition of Tumor Cells : Gangjee et al. (2000) demonstrated the effect of C9-methyl substitution on the inhibition of tumor cells and dihydrofolate reductase, suggesting the importance of structural modifications for enhanced antitumor activity [Gangjee et al., 2000].
Synthesis under Microwave Irradiation
- Microwave-Assisted Synthesis : Lin et al. (2014) reported the synthesis of pyrimidinone derivatives through a rapid reaction under microwave irradiation, highlighting a methodological advancement in the production of these compounds [Lin et al., 2014].
Dual Inhibitors of Enzymes
- Dual Inhibitors as Antitumor Agents : Gangjee et al. (2005) synthesized and evaluated compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents [Gangjee et al., 2005].
Propriétés
IUPAC Name |
2,3-diamino-5-benzyl-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFXOGFDUYDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

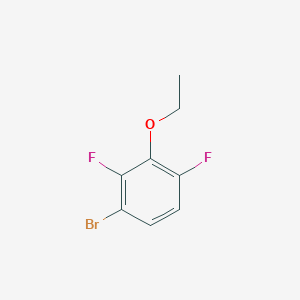
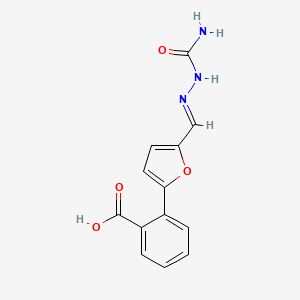

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
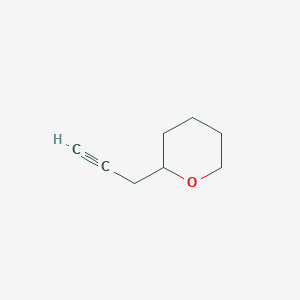
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
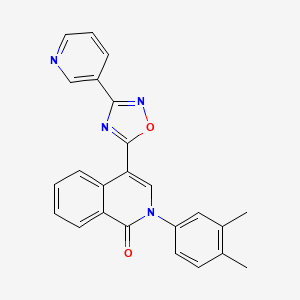
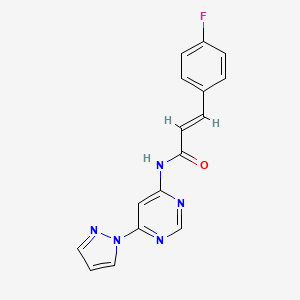
![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)
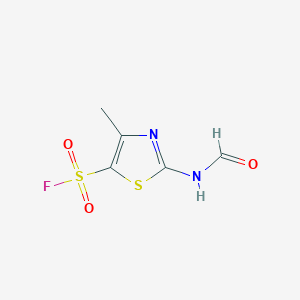
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
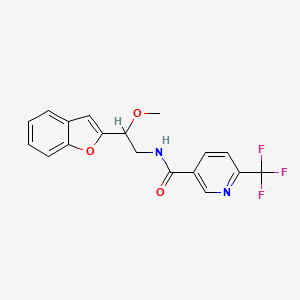
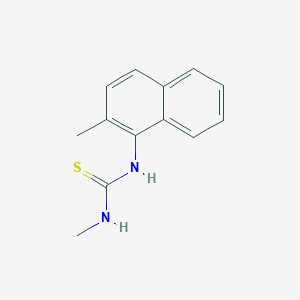
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)